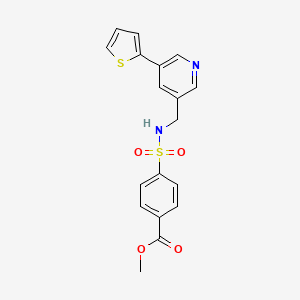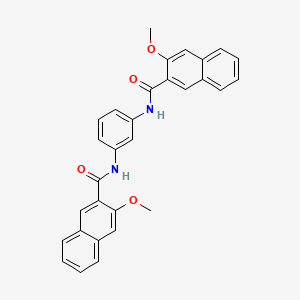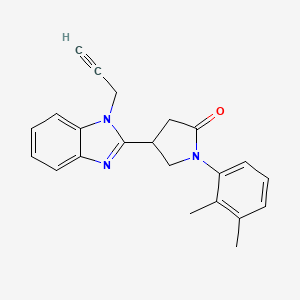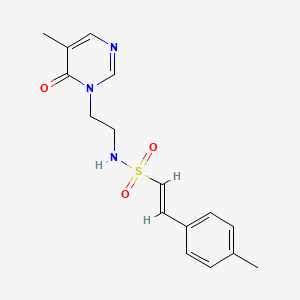
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis Applications
This compound is a part of a broader class of chemicals that serve as precursors for the synthesis of diverse heterocyclic compounds. For instance, thioureido-acetamides are known for their utility in generating various heterocycles through one-pot cascade reactions. Such processes are highly valued for their atom economy, demonstrating the compound's utility in efficiently synthesizing 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, among others. These reactions are significant for producing compounds with potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Chemical Properties and pKa Determination
The chemical properties, including acidity constants of similar acetamide derivatives, have been studied to understand their behavior in various environments. The determination of pKa values is crucial for predicting the compound's behavior in biological systems, aiding in the design of molecules with desired pharmacological properties. Such studies highlight the importance of the structural components of the compound in dictating its chemical reactivity and interaction with biological targets (Duran & Canbaz, 2013).
Complexing Properties and Coordination Chemistry
Imidazolyl acetamido derivatives demonstrate significant potential in forming complexes with metal ions, a property that can be leveraged in designing coordination compounds for catalysis, environmental remediation, or as part of supramolecular assemblies. Studies on compounds with structural similarities have shown their ability to bind with various metal ions, indicating the potential utility of the compound for similar applications (Cheriaa, Abidi, & Vicens, 2008).
Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, with studies extending to their coordination complexes with metals like Co(II) and Cu(II). These studies not only provide insight into the structural aspects of these complexes but also explore their antioxidant activities, suggesting potential therapeutic applications for oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial Applications
Synthesis of derivatives has also been explored for their antibacterial properties, demonstrating the compound's relevance in addressing microbial resistance. By modifying the core structure, researchers aim to enhance the antibacterial efficacy and selectivity against various bacterial strains, showcasing the compound's potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-9-23-16(15-7-5-13(2)6-8-15)11-20-19(23)26-12-18(24)21-17-10-14(3)25-22-17/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISKCMMMZETFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)


![1-[(3-Methyl-2-thienyl)carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)


![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

